

CN128 Hydrochloride: Application Notes for the Study of Ferroptosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CN128 hydrochloride

Cat. No.: B2661524

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Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. [1] This process is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer, making it a key area of investigation for novel therapeutic strategies. [2][3][4] Central to the execution of ferroptosis is the accumulation of labile iron, which catalyzes the Fenton reaction, leading to the production of reactive oxygen species (ROS) and subsequent lipid peroxidation. [3]

CN128 hydrochloride is a novel, orally active, and selective hydroxypyridinone iron chelator. [1][5] Its superior lipophilicity and iron-scavenging capabilities compared to earlier-generation chelators like deferiprone suggest its potential as a potent inhibitor of ferroptosis. [1] By sequestering intracellular labile iron, **CN128 hydrochloride** can effectively block the catalytic cycle of lipid peroxidation, thereby preventing ferroptotic cell death. These properties make **CN128 hydrochloride** a valuable chemical tool for researchers studying the mechanisms of ferroptosis and for professionals developing therapeutics targeting this cell death pathway.

Mechanism of Action in Ferroptosis Inhibition

The core mechanism of ferroptosis involves the iron-dependent accumulation of lipid hydroperoxides to lethal levels. [3] The canonical pathway is governed by the glutathione (GSH) and glutathione peroxidase 4 (GPX4) antioxidant system. GPX4, a selenoenzyme, utilizes GSH

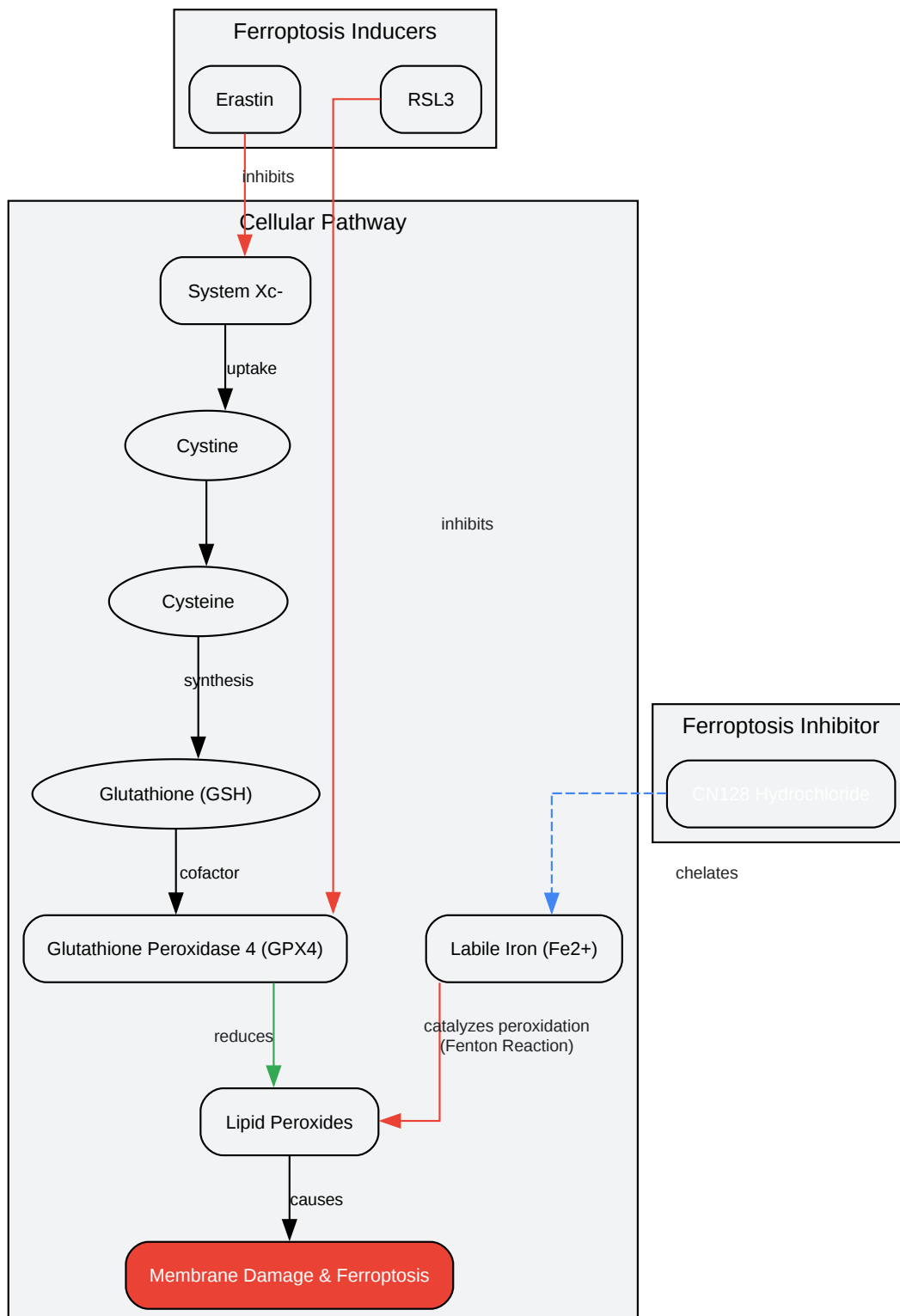
to reduce toxic lipid hydroperoxides to non-toxic lipid alcohols.[3] Ferroptosis inducers, such as erastin and RSL3, disrupt this pathway. Erastin inhibits the system Xc- cystine/glutamate antiporter, leading to depletion of cysteine, a crucial precursor for GSH synthesis.[6] RSL3, on the other hand, directly inhibits GPX4 activity.[4]

In both scenarios, the inactivation of GPX4 leads to an accumulation of lipid peroxides. In the presence of labile ferrous iron (Fe^{2+}), these lipid peroxides are converted into highly reactive lipid radicals via the Fenton reaction, propagating a chain reaction of lipid peroxidation that ultimately leads to cell membrane rupture and cell death.

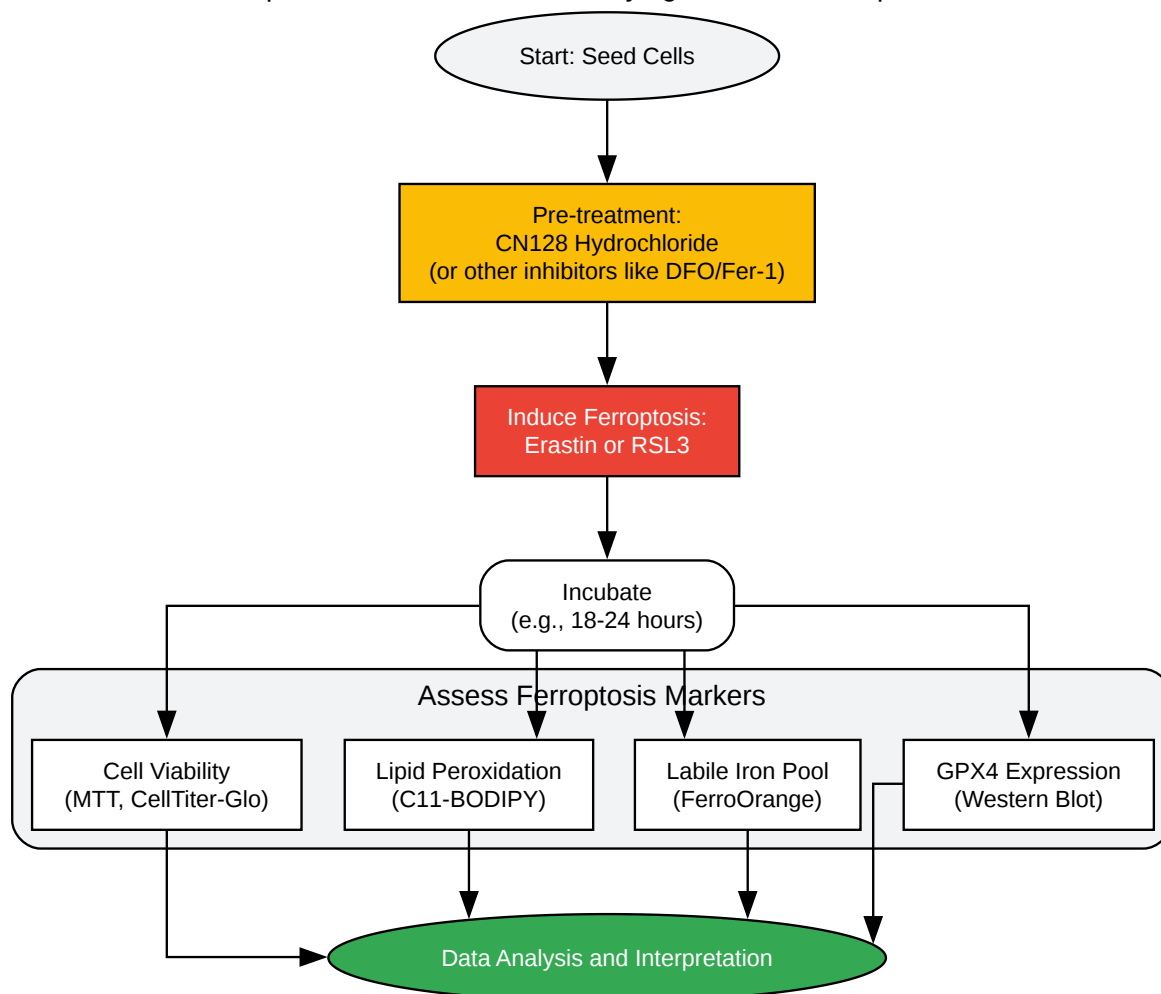
CN128 hydrochloride intervenes in this process by directly chelating intracellular labile iron. By binding to and sequestering iron, CN128 prevents its participation in the Fenton reaction, thereby breaking the cycle of lipid peroxidation and inhibiting ferroptotic cell death.

Ferroptosis Signaling Pathway and Inhibition by CN128

Ferroptosis Signaling Pathway and Inhibition by CN128



Experimental Workflow for Studying CN128 in Ferroptosis



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- To cite this document: BenchChem. [CN128 Hydrochloride: Application Notes for the Study of Ferroptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2661524#cn128-hydrochloride-for-studying-ferroptosis]

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